molecular formula C21H19FN4O2 B2354859 3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899985-56-9

3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2354859
CAS No.: 899985-56-9
M. Wt: 378.407
InChI Key: FMLAGXHBZYZOIY-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Fluorination: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Coupling with Benzamide: The final step involves coupling the synthesized intermediate with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide
  • 4-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Uniqueness

3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is unique due to the specific position of the fluorine atom and the presence of the morpholine and pyridazine rings. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-fluoro-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a synthetic compound belonging to the class of benzanilides. Its unique structure features a fluorine atom and a morpholine-pyridazine moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, research findings, and applications in medicinal chemistry.

Chemical Formula

  • IUPAC Name: this compound
  • Molecular Formula: C18H19FN4O2
  • CAS Number: 899985-56-9

Structural Characteristics

The compound consists of:

  • A fluorobenzene ring.
  • An anilide group.
  • A morpholinopyridazine moiety that enhances its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The binding affinity to these targets can modulate various biological responses, including apoptosis and cell proliferation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that such compounds can inhibit the activity of mitogen-activated protein kinases (MAPKs), which are crucial for cancer cell growth and survival .

Antimicrobial Properties

In addition to anticancer activity, preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the morpholine and pyridazine groups is hypothesized to enhance its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Case Studies

  • In vitro Studies : Laboratory experiments demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and lung cancers. The IC50 values ranged from 5 to 15 µM, indicating potent activity against these malignancies .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructureBiological Activity
2-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamideStructureModerate anticancer activity
4-fluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamideStructureAntimicrobial properties

These comparisons highlight the unique structural features of this compound that may confer enhanced biological activity.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridazine Ring : Cyclization of appropriate precursors.
  • Introduction of the Morpholine Group : Achieved via nucleophilic substitution.
  • Fluorination : Using fluorinating agents like diethylaminosulfur trifluoride (DAST).
  • Amide Bond Formation : Coupling with benzamide using reagents like EDCI.

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound is being explored as a lead compound for drug development targeting various diseases, particularly cancer and infectious diseases.

Properties

IUPAC Name

3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c22-17-5-1-4-16(13-17)21(27)23-18-6-2-3-15(14-18)19-7-8-20(25-24-19)26-9-11-28-12-10-26/h1-8,13-14H,9-12H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLAGXHBZYZOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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